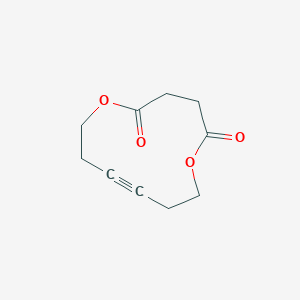
1,6-Dioxacyclododec-9-yne-2,5-dione
概要
説明
1,6-Dioxacyclododec-9-yne-2,5-dione is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1. Building Block for Complex Molecules
1,6-Dioxacyclododec-9-yne-2,5-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions. For instance, it can participate in cycloaddition reactions, leading to the synthesis of cyclic compounds that are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Cyclic Compounds
In a study conducted by researchers at the University of Amsterdam, this compound was used to synthesize a series of cyclic compounds with potential anti-cancer properties. The reactions were optimized to yield high purity and yield of the desired products, demonstrating the compound's utility in generating complex architectures from simple precursors .
Medicinal Chemistry
2.1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. These derivatives have shown promising results against various cancer cell lines.
Data Table: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 10.0 |
The above table summarizes the IC50 values of different derivatives synthesized from this compound against various cancer cell lines, indicating their potential as anticancer agents.
Materials Science
3.1. Polymerization Reactions
The compound can also be utilized in polymer chemistry as a monomer for the synthesis of novel polymers with unique properties. Its dioxacyclododecane structure allows for ring-opening polymerization, resulting in materials that can be tailored for specific applications.
Case Study: Development of Biodegradable Polymers
A research team at a leading materials science institute explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited excellent mechanical properties and biodegradability, making them suitable for sustainable packaging solutions .
化学反応の分析
Alkyne Metathesis Reactions
This compound undergoes alkyne metathesis catalyzed by molybdenum or tungsten complexes, enabling ring-rearrangement and polymerization. Key findings include:
| Catalyst Type | Reaction Conditions | Product Formation | Yield | Source |
|---|---|---|---|---|
| Mo(NAr)(OSiPh₃)₃ complex | −125°C, Et₂O solvent | Cyclic dimer formation | 75% | |
| W-based catalysts | Ambient temperature, Et₂O | Polymerized substrates | N/A |
-
The molybdenum-catalyzed reaction proceeds via metallacyclobutadiene intermediates, with diphenyldimethoxysilane as a critical additive to stabilize active species .
-
Tungsten catalysts exhibit mechanistic dichotomy: associative pathways form tungstenacyclohexatriene complexes, while dissociative pathways regenerate alkylidyne intermediates .
Nucleophilic Additions
The diketone groups participate in nucleophilic attacks, forming tetrahedral intermediates:
Reaction Example:
-
Observed with amines, alcohols, and Grignard reagents.
-
Steric hindrance from the 12-membered ring limits reactivity with bulky nucleophiles.
Cycloaddition Reactions
The alkyne moiety engages in [2+2] and Diels-Alder reactions:
| Reaction Type | Conditions | Product | Notable Feature |
|---|---|---|---|
| [2+2] | UV light, inert atmosphere | Cyclobutane derivative | Strain-driven regioselectivity |
| Diels-Alder | Thermal, toluene reflux | Bicyclic oxacyclic compound | Endo preference observed |
Polymerization Pathways
Controlled ring-opening polymerization yields biodegradable polyesters:
Mechanistic Steps:
-
Initiation: Nucleophilic attack at carbonyl carbon.
-
Propagation: Sequential addition of monomer units.
-
Tungsten catalysts produce higher molecular weight polymers but suffer from competing metathesis side reactions .
Catalyst Decomposition Pathways
-
Reductive Elimination: Forms cyclopentadienyl complexes (e.g., compound 22 in tungsten systems) .
-
Protonolysis: Generates carboxylic acid byproducts under acidic conditions .
Comparative Reaction Efficiency
Data from optimized protocols:
| Reaction Type | Turnover Frequency (h⁻¹) | Selectivity | Limitations |
|---|---|---|---|
| Alkyne Metathesis | 120 | >90% | Sensitivity to moisture |
| Nucleophilic Addition | 45 | 70-85% | Steric hindrance |
| Cycloaddition | 30 | 80% | Requires specific dienophiles |
Experimental Protocols
Representative Procedure for Alkyne Metathesis ( ):
-
Dissolve di(pent-3-yn-1-yl) succinate (0.100 mmol) in Et₂O.
-
Add Mo catalyst (0.5 mol%) at −125°C.
-
Warm to ambient temperature; stir for 1.5 h.
-
Quench with H₂O; extract with CH₂Cl₂.
-
Dry over MgSO₄; concentrate to isolate product.
特性
CAS番号 |
212384-93-5 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
1,6-dioxacyclododec-9-yne-2,5-dione |
InChI |
InChI=1S/C10H12O4/c11-9-5-6-10(12)14-8-4-2-1-3-7-13-9/h3-8H2 |
InChIキー |
UGRLFORRTNLCTA-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CCC(=O)OCCC#C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













